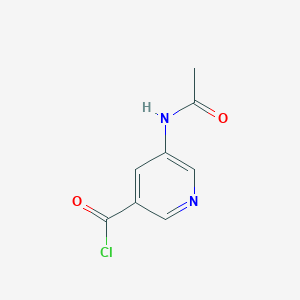

5-Acetamidopyridine-3-carbonyl chloride

描述

5-Acetamidopyridine-3-carbonyl chloride is a pyridine derivative featuring an acetamido (-NHCOCH₃) group at the 5-position and a reactive carbonyl chloride (-COCl) group at the 3-position. Its molecular formula is C₈H₇ClN₂O₂, and it serves as a critical intermediate in organic synthesis, particularly in the formation of amides, esters, and other acylated products.

属性

CAS 编号 |

59793-45-2 |

|---|---|

分子式 |

C8H7ClN2O2 |

分子量 |

198.60 g/mol |

IUPAC 名称 |

5-acetamidopyridine-3-carbonyl chloride |

InChI |

InChI=1S/C8H7ClN2O2/c1-5(12)11-7-2-6(8(9)13)3-10-4-7/h2-4H,1H3,(H,11,12) |

InChI 键 |

FIGINEIAANONDZ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=CN=CC(=C1)C(=O)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbonyl chloride, 5-(acetylamino)- typically involves the acylation of 5-amino-3-pyridinecarboxylic acid with acetyl chloride, followed by the conversion of the resulting 5-acetylamino-3-pyridinecarboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Hydrolysis Agents: Water, aqueous base

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.

Major Products:

Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions

5-Acetylamino-3-pyridinecarboxylic acid: Formed from hydrolysis reactions

科学研究应用

Chemistry: 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in the development of drugs and biologically active molecules. It serves as a building block for the synthesis of compounds with potential therapeutic applications .

Industry: In the industrial sector, 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is used in the production of specialty chemicals and materials .

作用机制

The mechanism of action of 3-Pyridinecarbonyl chloride, 5-(acetylamino)- is primarily based on its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl chloride group .

相似化合物的比较

Comparison with Similar Compounds

The unique properties of 5-acetamidopyridine-3-carbonyl chloride emerge when compared to pyridine derivatives with varying substituents and functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Reactivity/Applications | Distinguishing Factors vs. Target Compound | References |

|---|---|---|---|---|

| 5-Chloropyridin-3-ylmethanol | Cl at 5-position; -CH₂OH at 3-position | Alcohol oxidation, precursor for esters/ethers | Hydroxyl group less reactive than carbonyl chloride; Cl vs. acetamido alters electronic effects | |

| 5-Chloro-6-iodopyridine-3-carbaldehyde | Cl and I at 5/6 positions; -CHO at 3-position | Electrophilic substitution, cross-coupling | Dual halogens increase steric hindrance; aldehyde vs. acyl chloride limits acylation utility | |

| 2-Chloro-5-methoxypyridine-3-sulfonyl chloride | Cl at 2, -OCH₃ at 5; -SO₂Cl at 3 | Sulfonamide synthesis, polymer chemistry | Sulfonyl chloride (good leaving group) vs. acyl chloride (acylation agent); methoxy vs. acetamido alters polarity | |

| 5-Oxopyrazolidine-3-carbonyl chloride | Pyrazolidine ring; -COCl at 3-position | Peptide coupling, heterocyclic chemistry | Pyrazolidine ring (saturated) vs. pyridine (aromatic); reduced aromaticity impacts conjugation | |

| 3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid | Br at 5; difluoropropanoic acid chain | Medicinal chemistry (enzyme inhibition) | Propanoic acid chain introduces acidity; Br vs. acetamido alters bioactivity |

Key Findings

Functional Group Influence :

- The carbonyl chloride group in 5-acetamidopyridine-3-carbonyl chloride renders it more reactive toward nucleophiles (e.g., amines, alcohols) compared to hydroxyl (-OH) or aldehyde (-CHO) analogs . This reactivity is critical in synthesizing amides or ketones.

- Sulfonyl chlorides (e.g., 2-chloro-5-methoxypyridine-3-sulfonyl chloride) exhibit distinct reactivity, favoring sulfonamide formation rather than acylation .

Halogen positioning (e.g., 5-chloro-6-iodopyridine-3-carbaldehyde) introduces steric and electronic effects that hinder nucleophilic attack at the 3-position, unlike the unhindered acyl chloride in the target compound .

Biological Activity :

- Pyridine derivatives with azetidine or oxime groups (e.g., ) show antimicrobial or neuroactive properties, whereas the acetamido-carbonyl chloride combination may target enzymes or receptors via covalent binding .

Synthetic Versatility :

- Compared to 5-oxopyrazolidine-3-carbonyl chloride (), the aromatic pyridine ring in the target compound allows for π-π stacking interactions, which are advantageous in materials science or receptor-ligand systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。